molecular formula C20H13F3N6S B287225 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287225
M. Wt: 426.4 g/mol
InChI Key: NZIQSPMUYDAEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family, which is known for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in cells. For example, in cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. In HIV and HCV-infected cells, this compound inhibits viral replication by interfering with viral enzymes.
Biochemical and Physiological Effects
3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces DNA damage and inhibits cell proliferation. In viral-infected cells, this compound inhibits viral replication and reduces the production of infectious viral particles. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in some assays.

Future Directions

There are several future directions for the research on 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the structure-activity relationship of this compound to identify more potent derivatives. Another direction is to explore the potential of this compound as a drug candidate for the treatment of cancer, viral infections, and inflammatory diseases. Furthermore, the potential of this compound as a diagnostic tool for cancer and viral infections can also be investigated. Finally, the pharmacokinetics and pharmacodynamics of this compound can be studied to better understand its efficacy and safety in vivo.
In conclusion, 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound with diverse biological activities and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new drugs and diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-amino-5-methyl-3-phenyl-1H-pyrazole-1-carboxylic acid hydrazide with 4-(trifluoromethyl)benzoyl chloride and thiosemicarbazide in the presence of a base. The resulting compound is then cyclized to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research fields. In cancer research, this compound has been found to exhibit cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit the growth of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) in vitro, indicating its potential as an antiviral agent. Furthermore, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C20H13F3N6S

Molecular Weight

426.4 g/mol

IUPAC Name

3-(5-methyl-1-phenylpyrazol-4-yl)-6-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H13F3N6S/c1-12-16(11-24-28(12)15-5-3-2-4-6-15)17-25-26-19-29(17)27-18(30-19)13-7-9-14(10-8-13)20(21,22)23/h2-11H,1H3

InChI Key

NZIQSPMUYDAEOT-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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